Cas no 2171923-10-5 (2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid)

2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
- 2171923-10-5
- 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
- EN300-1483888
-
- インチ: 1S/C28H28N2O5/c1-2-19(16-26(31)29-20-13-11-18(12-14-20)15-27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,19,25H,2,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: UQLFXXSOARYBRT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NC1C=CC(CC(=O)O)=CC=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483888-5.0g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1483888-0.05g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1483888-1.0g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1483888-10000mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483888-0.1g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1483888-2.5g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1483888-0.5g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1483888-50mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483888-100mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483888-500mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 500mg |
$3233.0 | 2023-09-28 |
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acidに関する追加情報
Introduction to 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid (CAS No. 2171923-10-5)
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid, identified by its CAS number 2171923-10-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorene moiety and an amino acid derivative. The presence of these functional groups imparts unique chemical properties, making it a promising candidate for various applications in drug discovery and molecular research.
The fluorene component in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are widely recognized for their stability, fluorescence properties, and ability to serve as scaffolds in medicinal chemistry. In recent years, researchers have been exploring the potential of fluorene-based compounds in the development of novel therapeutic agents. The 9H-fluoren-9-ylmethyl group in this molecule contributes to its hydrophobicity, which can be advantageous in designing membrane-interacting drugs or probes. This feature has been leveraged in studies aiming to develop compounds with enhanced bioavailability and targeted delivery systems.
The methoxycarbonyl group attached to the amino acid derivative segment plays a crucial role in modulating the reactivity and solubility of the compound. This protective group is often employed in peptide synthesis to prevent unwanted side reactions, ensuring high yields and purity of the final product. The incorporation of such functionalities highlights the compound's utility in synthetic chemistry and its potential as an intermediate in the production of more complex molecules.
The pentanamidophenyl moiety further enhances the complexity and functionality of this compound. Amide linkages are well-documented for their role in stabilizing protein-protein interactions and serving as pharmacophores in drug design. The phenyl ring adjacent to the amide group provides additional opportunities for hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes. These characteristics make 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid a versatile building block for designing molecules with specific biological activities.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes, making them attractive therapeutic targets for various diseases, including cancer and inflammatory disorders. The structure of 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid suggests its potential as a PPI modulator due to the presence of multiple interaction points on its surface. Studies have shown that fluorene derivatives can effectively disrupt PPIs by competing with natural ligands or by inducing conformational changes in target proteins.
Moreover, the acetic acid moiety at one end of the molecule provides a carboxylic acid functional group, which can be utilized for further derivatization or conjugation with other biomolecules. Carboxylic acids are versatile handles for chemical modifications, enabling researchers to tailor the properties of the compound for specific applications. For instance, they can be used to link the molecule to antibodies or other targeting moieties, enhancing its potential as a therapeutic agent or diagnostic tool.
The pharmaceutical industry has been increasingly interested in fluorinated compounds due to their improved metabolic stability and bioavailability. The fluorene core in this molecule aligns with this trend, offering a scaffold that can be modified to enhance pharmacokinetic properties while maintaining biological activity. Recent studies have demonstrated that fluorine atoms can influence drug distribution, efficacy, and toxicity profiles, making fluorinated compounds valuable candidates for clinical development.
Another area where 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid shows promise is in the field of biomaterials science. The combination of hydrophobic and polar functional groups makes it an excellent candidate for designing polymers or nanoparticles with tailored properties. Such materials are used in drug delivery systems, tissue engineering scaffolds, and biosensors. The stability provided by the fluorene moiety ensures long-term functionality, while the amide groups contribute to biocompatibility.
Advances in computational chemistry have also played a significant role in understanding the behavior of complex molecules like 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at atomic resolution. These predictions are crucial for optimizing drug design before experimental validation becomes necessary. By leveraging computational tools, scientists can identify key structural features responsible for biological activity and modify them accordingly.
The synthesis of such intricate molecules requires meticulous planning and expertise. Multi-step synthetic routes often involve protecting group strategies, regioselective reactions, and high-yielding transformations. Researchers have developed novel synthetic methodologies specifically tailored to produce complex fluorinated compounds like 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid efficiently. These methods often incorporate transition metal catalysis or enzymatic approaches to enhance reaction efficiency and selectivity.
In conclusion,2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid (CAS No. 2171923-10-5) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications in pharmaceuticals and materials science. Its unique combination of functional groups makes it a valuable tool for researchers exploring new therapeutic strategies or innovative biomaterials. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in advancing scientific discovery.
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